R‑ vs S‑Diastereomer TLR2 Agonist Potency: A >330‑Fold EC₅₀ Difference in the HEK‑Blue hTLR2 Reporter System
The R‑Pam₂Cys‑conjugated peptide (45b, synthesized from Fmoc‑(R)Pam2Cys‑OH) exhibits an EC₅₀ of 0.468 nM, whereas the corresponding S‑Pam₂Cys diastereomer (45a, from Fmoc‑(S)Pam2Cys‑OH) has an EC₅₀ of 155.693 nM in the same HEK‑Blue™ hTLR2‑NF‑κB‑SEAP reporter assay, representing an approximately 333‑fold loss of potency for the S‑enantiomer [REFS‑1]. N‑Acetylation does not rescue the S‑diastereomer (46a EC₅₀ 150.598 nM) [REFS‑1].
| Evidence Dimension | Human TLR2 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.468 nM (R‑Pam₂Cys‑SKKKKSLLMWITQV, compound 45b) |
| Comparator Or Baseline | 155.693 nM (S‑Pam₂Cys‑SKKKKSLLMWITQV, compound 45a); 0.281 nM (R‑N‑Ac‑Pam₂Cys, 46b); 150.598 nM (S‑N‑Ac‑Pam₂Cys, 46a) |
| Quantified Difference | ~333‑fold lower potency for the S‑diastereomer (45a vs 45b); ~536‑fold lower for S‑N‑Ac (46a vs 46b) |
| Conditions | HEK‑Blue™ hTLR2‑NF‑κB‑SEAP reporter cells (Invivogen); 16 h stimulation; triplicate samples; data normalized as mean ± SEM |
Why This Matters
An ~333‑fold potency difference means that vaccine constructs built from the wrong stereoisomer require proportionally higher doses to achieve equivalent TLR2 activation, directly impacting cost‑per‑dose, off‑target signaling risk, and immunological outcome.
- [1] Lu, B. L.; Williams, G. M.; Verdon, D. J.; Dunbar, P. R.; Brimble, M. A. Synthesis and Evaluation of Novel TLR2 Agonists as Potential Adjuvants for Cancer Vaccines. J. Med. Chem. 2020, 63 (5), 2282–2291. DOI: 10.1021/acs.jmedchem.9b01044 View Source
